molecular formula C4H3NO2 B1317516 Oxazole-2-carbaldehyde CAS No. 65373-52-6

Oxazole-2-carbaldehyde

Cat. No. B1317516
CAS RN: 65373-52-6
M. Wt: 97.07 g/mol
InChI Key: TYHOSUCCUICRLM-UHFFFAOYSA-N
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Description

Oxazole-2-carbaldehyde, also known as 1,3-Oxazole-2-carboxaldehyde, is a compound with the molecular formula C4H3NO2 and a molecular weight of 97.07 . It is a liquid at room temperature and is typically stored at -20°C .


Synthesis Analysis

The synthesis of oxazole derivatives, including this compound, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A novel and efficient method for oxazole synthesis through a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium–phosphonium hybrid ylides and amides has also been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 182.5±23.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 23.4±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 77.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation

Oxazole derivatives have been synthesized and evaluated for various biological activities. One study focused on the chemical modifications of chitosan, using oxazole derivatives to create novel biomaterials with enhanced antibacterial and antifungal properties, demonstrating non-toxic characteristics for biological and medical applications (Haj, Mohammed, & Mohammood, 2020). Another area of interest includes the synthesis of oxazole-based compounds with anticancer properties, highlighting the structural and chemical diversity of oxazoles as beneficial for discovering new drugs (Chiacchio et al., 2020).

Chemical Synthesis and Reactivity

Significant attention has been given to the development of methodologies for the synthesis of oxazole derivatives. The reaction of 2-chloroindole-3-carbaldehyde with epibromohydrin, leading to the formation of oxazole derivatives, has been explored for its chemical properties (Suzdalev et al., 2011). Furthermore, the facile preparation of oxazole-4-carboxylates from aldehydes using 3-oxazoline-4-carboxylates as intermediates highlights the versatility and reactivity of these compounds (Murai et al., 2010).

Structural and Spectroscopic Analysis

The synthesis and characterization of oxazole derivatives have also been the focus of research aimed at understanding their structural and spectroscopic properties. For instance, the crystal structure and spectroscopic properties of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde have been thoroughly investigated, providing insights into its molecular interactions and potential applications in material science (Chen, 2016).

Development of Biologically Active Structures

The synthesis of oxazole derivatives has been directed towards creating biologically active structures, such as mGluR5 antagonists for the treatment of drug abuse, demonstrating the therapeutic potential of oxazole-based compounds (Iso & Kozikowski, 2006). Additionally, the preparation of oxazolines and oxazoles via cyclization of N-propargylamides offers an efficient route to a variety of structures with biological activity (Yi et al., 2018).

Mechanism of Action

Oxazole compounds, including Oxazole-2-carbaldehyde, are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes them significant heterocyclic nuclei in medicinal chemistry.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H226 and H319 . Precautionary statements include P271, P260, and P280 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Oxazole-based molecules, including Oxazole-2-carbaldehyde, have received attention from researchers globally due to their diverse biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The development of efficient and ecofriendly catalytic systems for the preparation of these derivatives is a key research topic in organic synthesis .

properties

IUPAC Name

1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHOSUCCUICRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564013
Record name 1,3-Oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65373-52-6
Record name 1,3-Oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Oxazole-2-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of synthesized Oxazole-2-carbaldehydes and how are they confirmed?

A1: Recent research explores the synthesis and modification of Oxazole-2-carbaldehyde derivatives. One study [] focuses on derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde, highlighting the presence of dimethylamino and tosyl groups attached to the core oxazole ring. Another study [] investigates 4-Phosphorylated aldehydes of the Oxazole series, indicating the introduction of a phosphoryl group at the 4th position of the oxazole ring.

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